molecular formula C11H9BrN6O2S B13005025 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B13005025
M. Wt: 369.20 g/mol
InChI Key: OEVVEBSAFIWVIT-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex organic compound that features a unique combination of functional groups, including a brominated imidazo[1,2-a]pyridine core, a nitro group, and a hydrazinylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of 2-methylimidazo[1,2-a]pyridine, followed by nitration to introduce the nitro group. The resulting intermediate is then coupled with a thiazole derivative under hydrazinylation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine
  • 8-Bromo-6-nitroimidazo[1,2-a]pyridine
  • 6-Bromo-8-methylimidazo[1,2-a]pyridine

Uniqueness

4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinylthiazole and the brominated nitroimidazo[1,2-a]pyridine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9BrN6O2S

Molecular Weight

369.20 g/mol

IUPAC Name

[4-(6-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H9BrN6O2S/c1-5-9(7-4-21-11(15-7)16-13)17-3-6(12)2-8(18(19)20)10(17)14-5/h2-4H,13H2,1H3,(H,15,16)

InChI Key

OEVVEBSAFIWVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)[N+](=O)[O-])Br)C3=CSC(=N3)NN

Origin of Product

United States

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